7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)5-1-2-6-7(3-5)15-4-8(14)13-6/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRPFRMNFZIHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Chlorination-Fluorination Route (Patent CN103951632A)
This method is a prominent industrially viable process for preparing 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one derivatives, including the 7-(trifluoromethyl) substituted compounds. The process involves:
Step 1: Chlorination Reaction
Starting from 7-fluoro-2H-1,4-benzoxazin-3(4H)-one, chlorination at the 2-position is performed using a chlorination reagent in a suitable reaction medium. This yields a 2,2-dichloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one intermediate.Step 2: Chlorine-Fluorine Exchange Reaction
The dichlorinated intermediate undergoes fluorination with a fluorination reagent to replace chlorine atoms with fluorine, resulting in the 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one compound.
High product yield (quantified by the formula:
$$
\text{Yield} = \frac{\text{moles of 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one}}{\text{moles of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one}} \times 100\%
$$)Use of safe, readily available raw materials.
Avoidance of hazardous intermediates and expensive reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and sodium hydride (NaH).
Simplified process without complex cyclization steps, facilitating industrial scalability.
Table 1: Summary of Key Reaction Parameters
| Step | Reaction Type | Starting Material | Reagents | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Chlorination | 7-fluoro-2H-1,4-benzoxazin-3(4H)-one | Chlorination reagent | 2,2-dichloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | Selective chlorination at 2-position |
| 2 | Chlorine-Fluorine Exchange | 2,2-dichloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | Fluorination reagent | 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one | Introduction of two fluorine atoms |
This approach overcomes prior art limitations related to safety, cost, and yield, making it a preferred method for synthesizing trifluoromethylated benzoxazinones.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation and various oxidizing or reducing agents depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, photoredox-catalyzed reactions can yield a variety of trifluoromethylated products .
Scientific Research Applications
Medicinal Chemistry
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.
- Anticancer Activity : Studies have indicated that benzoxazine derivatives exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells .
- Antimicrobial Properties : Research has shown that compounds with the benzoxazine structure can possess antimicrobial activity. The incorporation of the trifluoromethyl moiety may further enhance this activity due to increased electron-withdrawing effects .
Material Science
The compound is also explored for its utility in developing advanced materials.
- Polymer Chemistry : this compound can serve as a monomer in synthesizing high-performance polymers. Its unique structure allows for the formation of thermosetting resins with improved thermal stability and mechanical properties .
- Coatings and Adhesives : The compound's chemical stability and resistance to solvents make it suitable for applications in coatings and adhesives, where durability is essential .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a series of benzoxazine derivatives, including this compound, showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the potential of this compound as a lead structure for anticancer drug development .
Case Study 2: Development of High-performance Polymers
In another study focusing on polymer synthesis, researchers utilized this compound as a building block for creating phenolic resins. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional phenolic resins, making them suitable for aerospace applications .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding selectivity. This allows it to interact effectively with biological targets, such as enzymes and receptors, thereby exerting its effects .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The bioactivity of benzoxazinones is highly influenced by substituent type, position, and electronic properties. Key analogs include:
- Trifluoromethyl vs. Halogens : The -CF₃ group is bulkier and more electron-withdrawing than -F or -Cl. In a study evaluating aromatic substitutions, 7-fluoro and 6-chloro derivatives exhibited higher phytotoxicity than methoxy or trifluoromethyl analogs, likely due to optimal steric and electronic parameters (molecular volume V and dipole moment μ) .
- Positional Effects : Fluorination at C7 (7F-D-DIBOA) showed superior selectivity in weed control compared to C6 substitutions, suggesting the 7-position is critical for target interactions .
Herbicidal Potential
- Phytotoxicity: Benzoxazinones like DIBOA and DIMBOA are natural herbicides. Synthetic derivatives with -F or -Cl substitutions (e.g., 7F-D-DIBOA) achieved IC₅₀ values comparable to commercial herbicides, while -CF₃ analogs were less effective due to excessive steric hindrance .
- Selectivity : 7F-D-DIBOA’s selectivity index (SI = 1.8 for Avena fatua vs. wheat) underscores the importance of balancing substituent size and polarity .
Physical and Chemical Properties
The -CF₃ group’s strong electron-withdrawing nature and larger V may reduce solubility but improve target binding in hydrophobic pockets.
Biological Activity
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound characterized by its unique benzoxazinone core and the presence of a trifluoromethyl group. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant studies.
- IUPAC Name: 7-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
- Molecular Formula: C₉H₆F₃NO₂
- Molecular Weight: 217.15 g/mol
- CAS Number: 1215325-65-7
The biological activity of this compound is primarily attributed to its lipophilicity and metabolic stability due to the trifluoromethyl group. This enhances its ability to interact with various biological targets, including enzymes and receptors. The compound's mechanism involves:
- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.
Anticonvulsant Activity
Research has demonstrated that derivatives of benzoxazinones exhibit anticonvulsant properties. For instance, a study found that related compounds displayed protective effects in the maximal electroshock (MES) test, with significant efficacy observed in specific derivatives . The ED50 value for some derivatives was reported as low as 31.7 mg/kg, indicating promising anticonvulsant potential.
Antimicrobial Activity
The benzoxazinone structure has been linked to antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group enhances the compound's interaction with microbial membranes, potentially leading to increased permeability and cell death.
Anti-inflammatory Activity
Studies suggest that compounds with a similar structure exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This activity is crucial for developing treatments for chronic inflammatory conditions.
Study on Anticonvulsant Effects
A study evaluated several benzoxazinone derivatives for their anticonvulsant activity using the MES test. The results indicated that compounds with modifications at the benzyl position showed enhanced activity compared to their parent structures .
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 7-(4-fluorobenzylamino) | 31.7 | 7.2 |
| 7-(trifluoromethyl) | TBD | TBD |
Evaluation of Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of benzoxazinones against various pathogens. The results highlighted that certain derivatives exhibited IC50 values below 500 nM against resistant strains, showcasing their potential as therapeutic agents .
Q & A
What are the common synthetic routes for 7-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves cyclization of substituted 2-aminophenol derivatives with trifluoromethyl-containing reagents. A key method includes:
- Step 1 : Condensation of 2-amino-5-(trifluoromethyl)phenol with chloroacetyl chloride to form an intermediate.
- Step 2 : Intramolecular cyclization under basic conditions (e.g., NaH in THF) to yield the benzoxazinone core.
Yield optimization requires precise control of temperature (0–5°C during condensation; 60–80°C for cyclization) and stoichiometric ratios (1:1.2 for phenol:chloroacetyl chloride) to avoid side reactions like over-acylation .
How is structural characterization of this compound performed, and what spectral markers are critical?
Basic Research Question
Characterization relies on:
- ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and the lactam carbonyl (δ ~165–170 ppm). The aromatic protons adjacent to the CF₃ group show deshielding (δ 7.2–7.8 ppm) .
- GC/MS : Molecular ion peaks (e.g., m/z 219 for derivatives) and fragmentation patterns confirm substituent stability .
- X-ray crystallography : Resolves stereoelectronic effects of the CF₃ group on ring planarity .
What biological activities are associated with this compound, and how do structural modifications alter potency?
Advanced Research Question
The trifluoromethyl group enhances lipophilicity, impacting bioactivity:
- Antifungal Activity : Derivatives with electron-withdrawing groups (e.g., CF₃) show improved inhibition against Aspergillus spp. (MIC₅₀ = 12.5–25 µg/mL) by disrupting membrane ergosterol biosynthesis .
- Anti-inflammatory Effects : Introducing 1,2,3-triazole moieties at position 2 reduces LPS-induced NO production in BV-2 microglia (IC₅₀ = 3.8 µM) via Nrf2-HO-1 pathway activation .
- Phytotoxicity : CF₃ substitution increases allelopathic activity against Avena fatua by 40% compared to non-fluorinated analogs, likely due to enhanced soil persistence .
How can researchers resolve contradictions in reported bioactivity data for benzoxazinone derivatives?
Advanced Research Question
Conflicting results often arise from:
- Assay Variability : Standardize models (e.g., MIC vs. IC₅₀) and control for cell line specificity (e.g., BV-2 microglia vs. RAW264.7 macrophages) .
- Degradation Kinetics : Monitor stability in test media (e.g., DIMBOA degrades 50% in 24h at pH 7.4), as breakdown products (e.g., MBOA) may confound activity .
- Computational Validation : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with observed bioactivity, identifying outliers for re-evaluation .
What strategies are effective in designing this compound derivatives for targeted therapeutic applications?
Advanced Research Question
Rational design involves:
- Scaffold Hopping : Replace the lactam oxygen with sulfur (benzothiazinones) to improve metabolic stability while retaining affinity for targets like mineralocorticoid receptors (e.g., Ki = 0.8 nM for compound 14n) .
- Bioisosteric Replacement : Substitute CF₃ with SF₅ to enhance blood-brain barrier penetration for neuroinflammatory targets .
- Prodrug Approaches : Glycosylate the hydroxyl group to improve aqueous solubility (e.g., DIBOA-Glc) for agricultural applications .
How do environmental factors influence the stability and ecological impact of this compound in agrochemical applications?
Advanced Research Question
Degradation pathways depend on:
- Soil Microbiome : Microbial oxidation converts the benzoxazinone core to aminophenoxazines, which persist longer (t₁/₂ = 14d vs. 2d for parent compound) and exhibit higher herbicidal activity .
- pH and Moisture : Acidic soils (pH <5) accelerate hydrolysis, reducing efficacy. Formulate with clay-based carriers to slow degradation .
- Ecotoxicology Screening : Use Daphnia magna assays to assess LC₅₀ values and prioritize derivatives with low non-target toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
